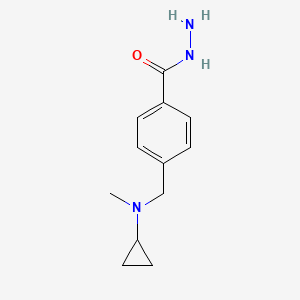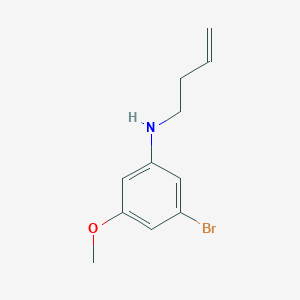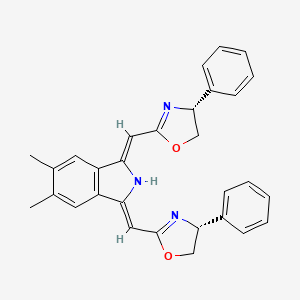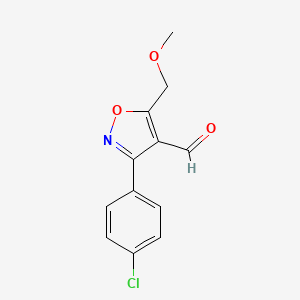
3-(4-Chlorophenyl)-5-(methoxymethyl)-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a methoxymethyl group, and a carbaldehyde group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and methoxymethyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired isoxazole compound. The reaction typically requires refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isoxazole ring and the functional groups can influence its binding affinity and specificity. The molecular pathways involved can vary, but they often include inhibition or activation of specific proteins or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)isoxazole-4-carbaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.
3-(4-Methoxyphenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde: Contains a methoxy group on the phenyl ring instead of a chlorine atom, potentially altering its chemical properties and biological activity.
3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde: Has a methyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
3-(4-Chlorophenyl)-5-(methoxymethyl)isoxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-chlorophenyl group, methoxymethyl group, and carbaldehyde group on the isoxazole ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
914287-54-0 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-11-10(6-15)12(14-17-11)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
Clé InChI |
BURNNJLFAIHJQH-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


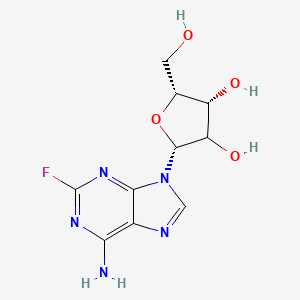
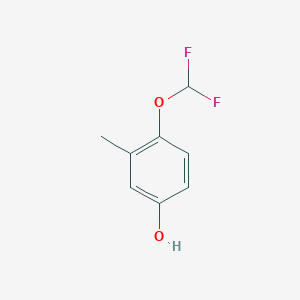
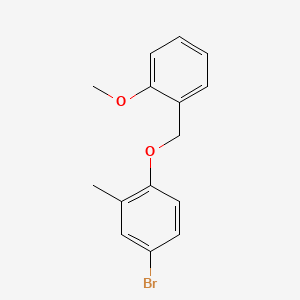
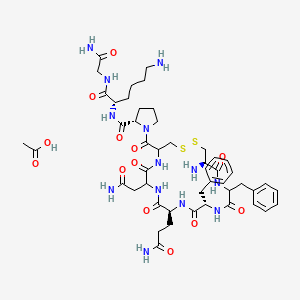
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
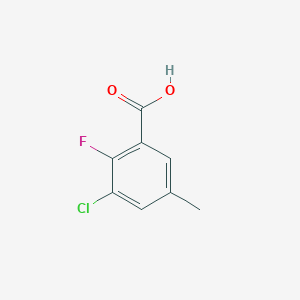
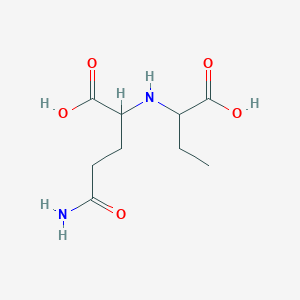
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
